molecular formula C12H10F3NO2 B15363055 Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate

Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B15363055
M. Wt: 257.21 g/mol
InChI Key: VNZMSEWJWSNPKM-UHFFFAOYSA-N
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Description

Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds widely recognized for their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the difluoromethyl group.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products

The major products from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical syntheses or applications.

Scientific Research Applications

Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studying the effects of fluorinated indoles on biological systems, including enzyme inhibition and receptor binding.

    Chemical Biology: It is employed in the design of probes for imaging and diagnostic purposes due to its fluorinated nature, which enhances its detectability in biological systems.

    Industrial Applications: The compound’s stability and reactivity make it useful in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-fluoro-1H-indole-2-carboxylate: Lacks the difluoromethyl group, resulting in different biological activity and stability.

    6-(Difluoromethyl)-1H-indole-2-carboxylate: Similar structure but without the ethyl ester, affecting its solubility and reactivity.

Uniqueness

Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate is unique due to the presence of both fluorine atoms and the difluoromethyl group, which significantly enhance its pharmacokinetic properties and biological activity compared to non-fluorinated analogs .

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H10F3NO2/c1-2-18-12(17)10-4-6-3-8(13)7(11(14)15)5-9(6)16-10/h3-5,11,16H,2H2,1H3

InChI Key

VNZMSEWJWSNPKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)C(F)F)F

Origin of Product

United States

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